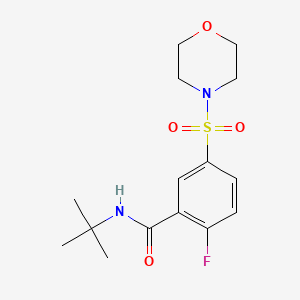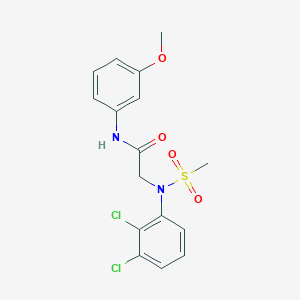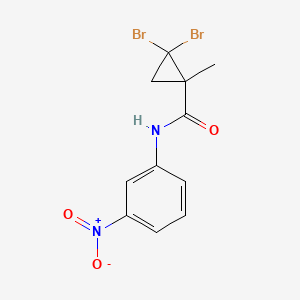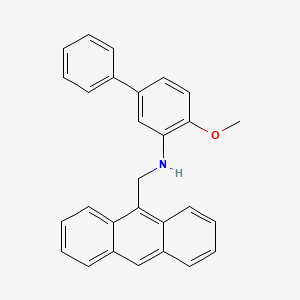![molecular formula C19H12N4O B5172969 3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5172969.png)
3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenylpyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one, commonly known as PPM, is a heterocyclic compound that has gained significant attention in recent years due to its various biological activities. PPM is a synthetic molecule that has been extensively studied for its potential use in drug discovery and development.
作用機序
The mechanism of action of PPM is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PPM has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. PPM has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
PPM has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of viral replication, and antibacterial activity. PPM has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, PPM has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of PPM is its broad spectrum of biological activities, which makes it a promising candidate for drug discovery and development. PPM has also been shown to have low toxicity in animal models, which is a crucial factor for the development of new drugs. However, the synthesis of PPM is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of PPM is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the research and development of PPM. One area of focus is the optimization of its chemical structure to improve its biological activities and reduce its toxicity. Another area of focus is the development of PPM-based drugs for the treatment of cancer, viral infections, and bacterial infections. Additionally, the neuroprotective effects of PPM make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, PPM has significant potential for the development of new drugs and therapies, and further research is needed to fully understand its therapeutic potential.
合成法
PPM can be synthesized through a multistep process that involves the condensation of 2-aminobenzimidazole with 2-cyanopyridine, followed by the cyclization of the resulting intermediate with phenylhydrazine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of PPM is a complex process that requires specialized equipment and expertise.
科学的研究の応用
PPM has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have shown that PPM can induce apoptosis in cancer cells by targeting the mitochondrial pathway. PPM has also been found to inhibit the replication of several viruses, including dengue virus and hepatitis C virus. Additionally, PPM has been shown to have antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus.
特性
IUPAC Name |
5-phenyl-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O/c24-18-14-12-20-19-21-15-8-4-5-9-17(15)23(19)16(14)10-11-22(18)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESNADOFGKOOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC5=CC=CC=C5N34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)

![5-(4-bromophenyl)-2,3-dimethoxyindeno[1,2-c]isochromen-11(5H)-one](/img/structure/B5172921.png)
![N-(2-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5172923.png)
![1-allyl-5-[3-allyl-5-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5172925.png)
![(2R*,3R*)-3-[(2-ethoxybenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5172930.png)
![3-chloro-4-ethoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5172934.png)

![4-[4-chloro-2-(2-isoxazolidinylcarbonyl)phenoxy]-1-cyclopentylpiperidine](/img/structure/B5172938.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B5172941.png)

![1-{[6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5172948.png)
